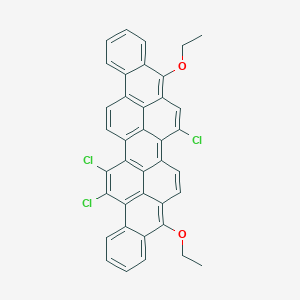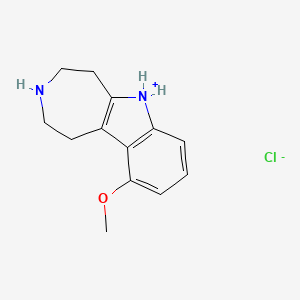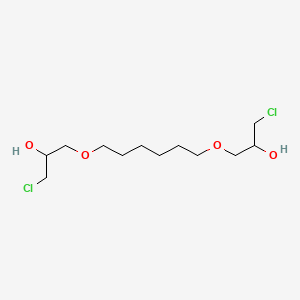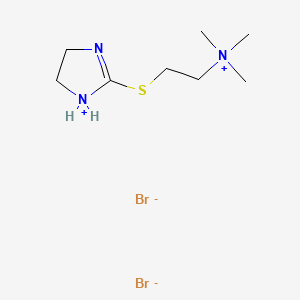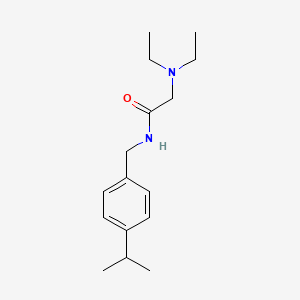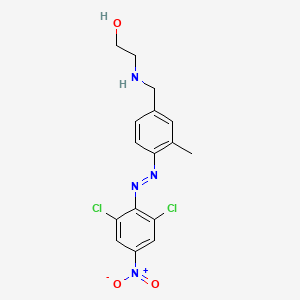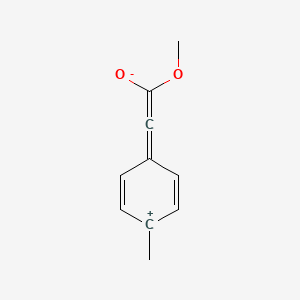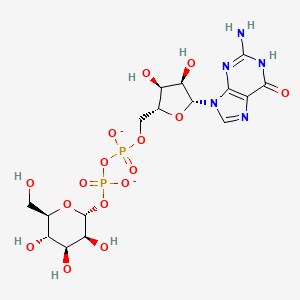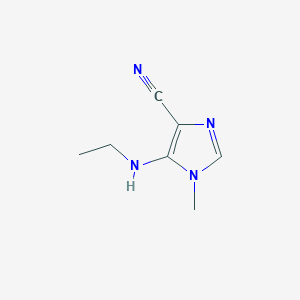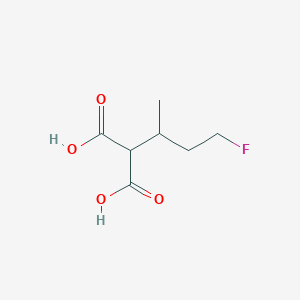
(4-Fluorobutan-2-yl)propanedioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorobutan-2-yl)propanedioic acid typically involves the introduction of a fluorobutan-2-yl group to the propanedioic acid backbone. One common method involves the alkylation of malonic acid derivatives with 4-fluorobutan-2-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the malonic acid, making it a nucleophile that can attack the electrophilic carbon of the halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and other advanced chemical engineering techniques can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
(4-Fluorobutan-2-yl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorine atom in the fluorobutan-2-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the replacement of the fluorine atom with other functional groups .
科学研究应用
(4-Fluorobutan-2-yl)propanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of (4-Fluorobutan-2-yl)propanedioic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme. The fluorobutan-2-yl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
相似化合物的比较
Similar Compounds
Malonic Acid: The parent compound, with two carboxylic acid groups.
Dimethyl Malonate: An ester derivative of malonic acid.
Diethyl Malonate: Another ester derivative, commonly used in organic synthesis.
Uniqueness
(4-Fluorobutan-2-yl)propanedioic acid is unique due to the presence of the fluorobutan-2-yl group, which imparts distinct chemical and physical properties. The fluorine atom can enhance the compound’s stability and reactivity, making it valuable in various research and industrial applications .
属性
CAS 编号 |
14619-36-4 |
|---|---|
分子式 |
C7H11FO4 |
分子量 |
178.16 g/mol |
IUPAC 名称 |
2-(4-fluorobutan-2-yl)propanedioic acid |
InChI |
InChI=1S/C7H11FO4/c1-4(2-3-8)5(6(9)10)7(11)12/h4-5H,2-3H2,1H3,(H,9,10)(H,11,12) |
InChI 键 |
XYNQQZNFICHKSL-UHFFFAOYSA-N |
规范 SMILES |
CC(CCF)C(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


